molecular formula C27H44N4O5 B607116 Dihexa CAS No. 1401708-83-5

Dihexa

Cat. No. B607116
CAS RN: 1401708-83-5
M. Wt: 504.672
InChI Key: XEUVNVNAVKZSPT-JTJYXVOQSA-N
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Description

Dihexa, also known as N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is an oligopeptide drug derived from angiotensin IV. It binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met . It has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment .


Molecular Structure Analysis

The molecular structure of Dihexa is represented by the chemical formula C27H44N4O5 . The exact mass is 504.33 and the molecular weight is 504.672 .


Chemical Reactions Analysis

Dihexa works by encouraging the growth of new connections between brain cells, known as synapses . It increases the amount of AngIV in mouse tissue .


Physical And Chemical Properties Analysis

Dihexa has a long half-life . It is orally active and can cross the blood-brain barrier . The chemical formula is C27H44N4O5 and the molecular weight is 504.7 .

Scientific Research Applications

Alzheimer’s Disease Treatment

Dihexa has been studied for its potential in treating Alzheimer’s disease . It has been found to rescue cognitive impairment and recover memory in the APP/PS1 mouse model of Alzheimer’s disease . Dihexa can reverse neurological damage caused by Alzheimer’s disease and enhance memory acquisition and consolidation .

Cognitive Enhancement

Apart from Alzheimer’s disease, Dihexa has also been shown to improve cognitive function in animal models . It enhances spatial learning and cognitive functions .

Neuroprotection

Dihexa has neuroprotective benefits. In rat models of cognitive dysfunction, Dihexa treatment improves cognition and increases spines/synapses . It has been found to increase neuronal cells and the expression of SYP protein in APP/PS1 mice .

Anti-inflammatory Effects

Dihexa has been found to have anti-inflammatory effects. It decreases the activation of astrocytes and microglia, markedly reduces levels of the pro-inflammatory cytokines IL-1β and TNF-α, and increases the levels of the anti-inflammatory cytokine IL-10 .

PI3K/AKT Signaling Pathway Activation

Dihexa activates the PI3K/AKT signaling pathway . This pathway is involved in cellular survival pathways and promotes survival and growth in response to extracellular signals. Activation of this pathway can stimulate neurogenesis and protect against tissue insults in many types of cells including neurons .

Hepatocyte Differentiation

In preclinical studies, Dihexa has been used as one of the growth-factor-free small molecules to differentiate human pluripotent stem cells to hepatocyte-like cells . Dihexa is used during the hepatocyte maturation phase where hepatoblasts are differentiated to hepatocyte-like cells .

Mechanism of Action

Target of Action

Dihexa, also known as N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is an oligopeptide drug derived from angiotensin IV . The primary targets of Dihexa are the hepatocyte growth factor (HGF) and its receptor, c-Met . HGF is a key nerve growth factor involved in various cellular processes, including those within the body, such as the nervous system .

Mode of Action

Dihexa binds with high affinity to HGF and potentiates its activity at its receptor, c-Met . By mimicking the effects of HGF, Dihexa can stimulate the c-Met receptor, leading to a cascade of events that promote neurogenesis and synaptic plasticity .

Biochemical Pathways

Dihexa activates the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth. Activation of this pathway leads to a series of downstream effects that promote neurogenesis, cell development, and regeneration .

Pharmacokinetics

at up to 20 mg/kg dose . It has a long half-life of 12 days following i.v. administration and 8.8 days following i.p. administration in rats . Dihexa is also known to cross the blood-brain barrier based on rodent studies .

Result of Action

Dihexa has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment . It increases the neuronal cells and the expression of SYP protein in APP/PS1 mice . Furthermore, Dihexa decreases the activation of astrocytes and microglia, markedly reduces levels of the pro-inflammatory cytokines IL-1β and TNF-α and increases the levels of the anti-inflammatory cytokine IL-10 .

Safety and Hazards

No studies in animals or humans have examined the long-term safety of Dihexa . There are theoretical concerns of c-Met activation leading to tumorigenesis and cancer progression .

properties

IUPAC Name

(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUVNVNAVKZSPT-JTJYXVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032895
Record name Dihexa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihexa

CAS RN

1401708-83-5
Record name N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihexa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHEXA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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